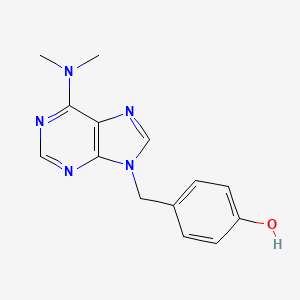

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phénol, 4-((6-(diméthylamino)-9H-purin-9-yl)méthyl)- est un composé organique aromatique qui présente à la fois un groupe hydroxyle phénolique et un groupe diméthylamino attaché à un cycle purine. Cette structure unique confère au composé des propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du phénol, 4-((6-(diméthylamino)-9H-purin-9-yl)méthyl)- implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de Mannich, qui implique la condensation du phénol, du formaldéhyde et de la diméthylamine en milieu acide. La réaction se déroule par la formation d'un ion iminium intermédiaire, qui réagit ensuite avec le phénol pour former le produit final.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut être mise à l'échelle en optimisant les conditions de réaction, telles que la température, la pression et la concentration des réactifs. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, des techniques de purification comme la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le phénol, 4-((6-(diméthylamino)-9H-purin-9-yl)méthyl)- subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique peut être oxydé pour former des quinones.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.

Substitution : Des réactions de substitution aromatique électrophile peuvent se produire aux positions ortho et para par rapport au groupe hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.

Substitution : Des réactifs comme l'acide nitrique (HNO3) pour la nitration et l'acide sulfurique (H2SO4) pour la sulfonation sont couramment utilisés.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe phénolique peut produire des quinones, tandis que la nitration peut introduire des groupes nitro aux positions ortho et para.

Applications de la recherche scientifique

Le phénol, 4-((6-(diméthylamino)-9H-purin-9-yl)méthyl)- a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique dans la synthèse de molécules organiques plus complexes.

Biologie : La capacité du composé à interagir avec les macromolécules biologiques le rend utile dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.

Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés bioactives, y compris des activités antimicrobiennes et anticancéreuses.

Industrie : Le composé est utilisé dans la production de polymères, de colorants et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme par lequel le phénol, 4-((6-(diméthylamino)-9H-purin-9-yl)méthyl)- exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle phénolique peut former des liaisons hydrogène avec des résidus d'acides aminés dans les protéines, tandis que le groupe diméthylamino peut participer à des interactions électrostatiques. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of polymers, dyes, and pharmaceuticals.

Mécanisme D'action

The mechanism by which Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2,4,6-Tris(diméthylaminométhyl)phénol : Ce composé contient également des groupes diméthylamino attachés à un cycle phénol, mais il n'a pas la partie purine.

4-Diméthylaminophénol : Structure similaire mais sans le cycle purine, il est utilisé dans différentes applications, comme le traitement d'un empoisonnement au cyanure.

Unicité

Le phénol, 4-((6-(diméthylamino)-9H-purin-9-yl)méthyl)- est unique en raison de la présence à la fois d'un groupe hydroxyle phénolique et d'un cycle purine avec un substituant diméthylamino. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, le différenciant d'autres composés similaires.

Activité Biologique

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, also known by its CAS number 112089-08-4, is a complex organic compound that exhibits significant biological activity. This compound combines a phenolic hydroxyl group with a purine derivative, which contributes to its unique pharmacological properties. Research indicates that it possesses potential antiviral and anticancer properties, making it a subject of interest in medicinal chemistry and biochemistry.

Structural Characteristics

The structural uniqueness of this compound arises from the integration of a phenolic group and a purine moiety. The molecular formula is C14H15N5O, with a molecular weight of approximately 269.3 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N5O |

| Molecular Weight | 269.3 g/mol |

| Density | 1.32 g/cm³ |

| Boiling Point | 519.1 ºC |

| Flash Point | 267.7 ºC |

The biological activity of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is primarily attributed to its ability to interact with nucleic acids and proteins:

- Interaction with Nucleic Acids : The purine moiety may influence DNA replication and transcription processes, potentially leading to alterations in gene expression.

- Enzymatic Inhibition : The phenolic hydroxyl group can form hydrogen bonds with proteins, which may inhibit enzymatic activities critical for various biochemical pathways.

Research Findings

Recent studies have highlighted the compound's immunomodulatory effects and its potential in cancer therapy:

- Antiviral Activity : In vitro assays suggest that this compound can modulate immune responses, enhancing the cytolytic activity of peripheral blood mononuclear cells (PBMCs) against cancer cells. For instance, stimulation with the compound significantly upregulated the transcription of key cytokines involved in the Th1 immune response, such as interferon γ (IFN-γ) and interleukin 12 (IL-12) .

- Anticancer Properties : A study indicated that the compound exhibits selective toxicity towards tumor cells while sparing normal lymphocytes, demonstrating a GI50 (growth inhibition concentration) of approximately 3.6 µM against stimulated lymphocytes . This selectivity suggests potential therapeutic applications in oncology.

Case Studies

- Immunostimulatory Effects : A study evaluated the effects of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- on PBMCs, showing significant enhancement in cytotoxicity against K562 cancer cells at concentrations as low as 10 nM . This finding underscores its potential as an immunotherapeutic agent.

- Cytokine Modulation : In another experiment focusing on gene expression analysis post-stimulation with the compound, researchers found that it led to the upregulation of over 900 genes related to immune signaling pathways . This broad effect on gene expression highlights its potential role in modulating immune responses.

Comparative Analysis

To better understand the uniqueness of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenol | Simple aromatic compound | Lacks purine moiety |

| Dimethylaminomethylphenol | Contains dimethylamino group | No purine structure |

| Purine derivatives | Base structure of nucleic acids | Lacks phenolic hydroxyl group |

| Phenol, 2,4,6-tris[(dimethylamino)methyl]- | Multiple dimethylamino groups | No purine connection |

The dual functionality as both a phenol and a purine derivative sets this compound apart from simpler analogs, potentially conferring distinct biological activities not observed in other compounds .

Propriétés

Numéro CAS |

112089-08-4 |

|---|---|

Formule moléculaire |

C14H15N5O |

Poids moléculaire |

269.30 g/mol |

Nom IUPAC |

4-[[6-(dimethylamino)purin-9-yl]methyl]phenol |

InChI |

InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(20)6-4-10/h3-6,8-9,20H,7H2,1-2H3 |

Clé InChI |

OHPHKSYDILBCSO-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.